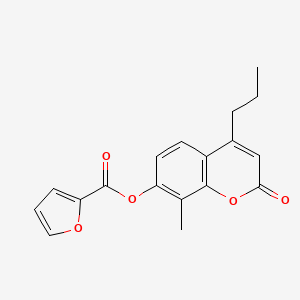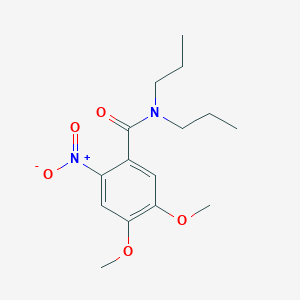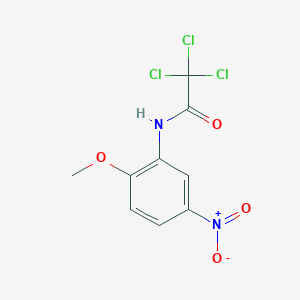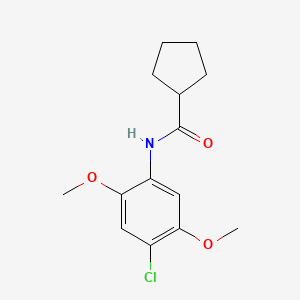
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that belongs to the class of pyranocarboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, suggesting that it may exert its anti-inflammatory and analgesic activity by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and practicality for some researchers.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Moreover, it may be worthwhile to explore the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it may be useful to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 2-methylphenylacetonitrile and benzaldehyde in the presence of a base catalyst to form 1-(2-methylphenyl)-2-phenylethene. This intermediate is then reacted with ethyl acetoacetate to form 4-phenyl-3-(2-methylphenyl)-1-buten-1-ol. Finally, this intermediate is treated with a Lewis acid catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-7-5-6-10-17(15)20-18(21)19(11-13-22-14-12-19)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRBZWOWURHJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)
![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)



![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
